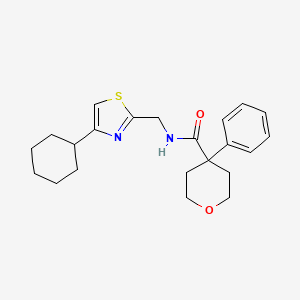![molecular formula C23H21N7O3 B2599115 3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207043-71-7](/img/structure/B2599115.png)
3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Research efforts have focused on synthesizing novel derivatives of triazolopyrimidines and oxadiazoles, aiming to explore their chemical properties and potential biological activities. For instance, the synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through a multi-step reaction sequence highlights the intricate processes involved in creating such complex molecules (Nagaraju et al., 2013). This research underscores the significant chemical interest in developing new synthetic routes and methodologies for heterocyclic compounds that could be related to or inspired by the synthesis of 3-benzyl-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.
Biological Activities
Several studies have been conducted on similar compounds to investigate their antimicrobial, antifungal, and biological activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives show that such compounds can possess significant antimicrobial properties against various microorganisms, suggesting potential therapeutic applications (Bektaş et al., 2007). Similarly, the synthesis and biological evaluation of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles reveal their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of such compounds in developing new antibacterial agents (Reddy et al., 2013).
Mecanismo De Acción
The triazole and imidazole rings in the compound could potentially interact with a variety of enzymes and receptors in the biological system, leading to its versatile biological activities . The exact targets and mode of action would depend on the specific structure and functional groups present in the compound.
In terms of pharmacokinetics, properties such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by factors such as the compound’s size, polarity, and solubility. For instance, imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Propiedades
IUPAC Name |
3-benzyl-6-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-15(2)32-18-10-8-17(9-11-18)21-25-19(33-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBZWZVZIMTSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)
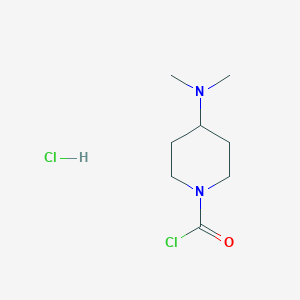
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2599035.png)
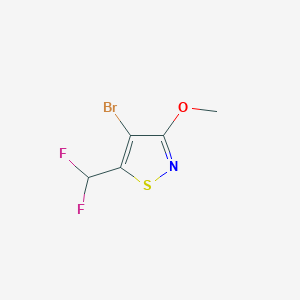

![7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2599042.png)
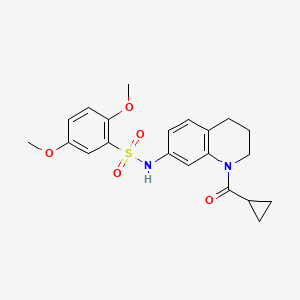
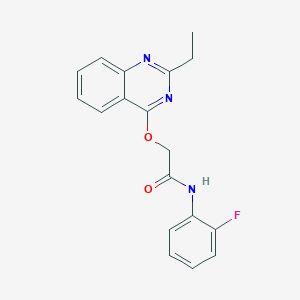

![Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2599050.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2599051.png)

